Propionyl adenylate
Description
Propionyl adenylate is a biochemical intermediate formed by the adenylation of propionic acid, where the carboxyl group of propionate is linked to the phosphate group of adenosine monophosphate (AMP) via a high-energy phosphoanhydride bond . This modification is analogous to the activation of fatty acids in metabolic pathways, where acyl adenylates serve as activated intermediates for subsequent enzymatic reactions.
Propriétés
Formule moléculaire |
C13H17N5O5 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C13H17N5O5/c1-2-7(19)22-3-6-9(20)10(21)13(23-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
HHBDDEZLXDKDHK-ZRFIDHNTSA-N |
SMILES isomérique |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
Acyl adenylates share a common AMP backbone but differ in their acyl chain length and functional groups. Key distinctions include:
Key Findings:
- Metabolic Pathways : Propionyl adenylate is critical in propionate metabolism, a pathway distinct from acetyl-CoA (central to glycolysis) and butyryl-CoA (linked to fatty acid oxidation) .
- Toxicity : Propionyl chloride, a precursor, is highly corrosive and hazardous , but the adenylated form may mitigate direct reactivity.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing propionyl adenylate?
Answer:
Propionyl adenylate synthesis typically involves activating propionic acid using ATP-dependent enzymatic pathways or chemical coupling agents like carbodiimides. Characterization requires:
- NMR Spectroscopy : For structural confirmation (¹H, ¹³C, and ³¹P NMR to identify acyl-phosphate bonds and adenylate moieties) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity.
- X-ray Crystallography : Optional for absolute configuration determination, using software suites like CNS to analyze diffraction data .
- FT-IR : To confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
Key considerations: Monitor reaction pH and temperature to avoid hydrolysis of the labile acyl-phosphate bond.
Advanced: How can researchers resolve contradictions in enzymatic activity data involving propionyl adenylate as a substrate?
Answer:
Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:
- Standardized Assay Buffers : Control ionic strength (e.g., 50–150 mM KCl) and pH (6.5–8.0) to match physiological environments .
- Enzyme Source Validation : Use recombinant enzymes with purity >95% (verified via SDS-PAGE) to exclude isoform interference.
- Statistical Reproducibility : Triplicate experiments with error bars; apply ANOVA to assess significance of activity variations .
- Substrate Stability Checks : Pre-incubate propionyl adenylate in assay buffers and quantify degradation via HPLC .
Basic: What are the critical steps in designing enzyme kinetics experiments with propionyl adenylate?
Answer:
- Variable Isolation : Fix ATP concentration while varying propionyl adenylate (or vice versa) to calculate and .
- Control Groups : Include negative controls (e.g., heat-inactivated enzymes) and substrate-free blanks.
- Data Acquisition : Use stopped-flow spectrophotometry for rapid kinetic measurements (millisecond resolution) .
- Data Normalization : Express activity as µmol·min⁻¹·mg⁻¹ to account for enzyme concentration differences.
Advanced: How can researchers validate the stability of propionyl adenylate under varying experimental conditions?
Answer:
- Temperature/Time Trials : Incubate propionyl adenylate at 4°C, 25°C, and 37°C; sample at 0, 1, 6, and 24 hours. Quantify degradation via:
- pH Stability : Test buffers (pH 5.0–9.0) and assess hydrolysis rates. Use non-reactive buffers like HEPES for neutral pH studies .
Advanced: What strategies optimize reaction conditions for propionyl adenylate in acyltransferase assays?
Answer:
- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., Mg²⁺ concentration, ATP:propionate ratio) .
- Solvent Optimization : Replace aqueous buffers with co-solvents (e.g., 10% DMSO) if substrate solubility is limiting.
- Real-Time Monitoring : Employ coupled assays (e.g., NADH depletion) to track reaction progress without quenching .
Advanced: What analytical techniques are suitable for detecting propionyl adenylate in complex biological matrices (e.g., cell lysates)?
Answer:
- LC-MS/MS : Use a triple quadrupole system with MRM transitions for selective detection (e.g., m/z 428 → 136 for adenylate cleavage) .
- Isotope Dilution : Spike samples with ¹³C-labeled propionyl adenylate as an internal standard .
- Enzymatic Trapping : Incubate lysates with excess acyltransferase to deplete competing substrates, improving specificity .
Advanced: How should researchers address contradictory binding affinity data in propionyl adenylate-protein interaction studies?
Answer:
- Surface Plasmon Resonance (SPR) : Compare equilibrium dissociation constants () across multiple ligand densities and flow rates .
- Competitive Assays : Use known ligands (e.g., acetyl adenylate) to validate binding site specificity.
- Data Normalization : Correct for nonspecific binding using reference surfaces (e.g., BSA-blocked chips) .
- Collaborative Validation : Share raw datasets with independent labs to confirm reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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